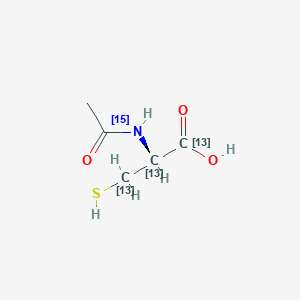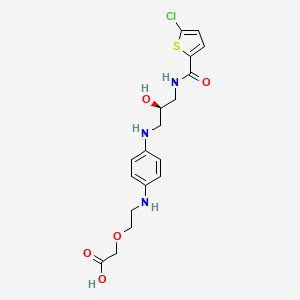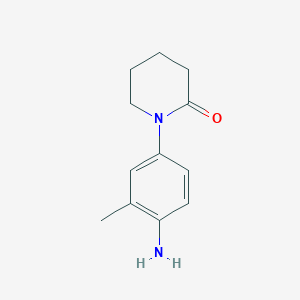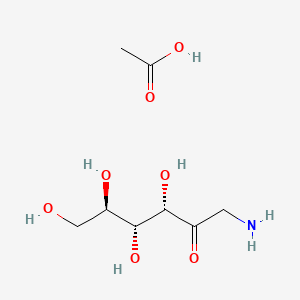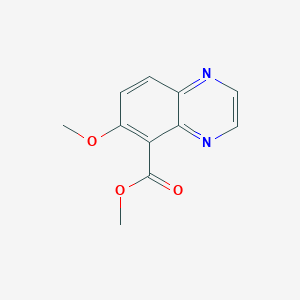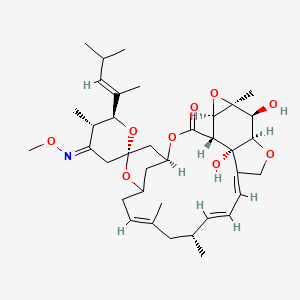
3,4-Epoxy-moxidectin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Epoxy-moxidectin is a derivative of the parent compound moxidectin, which is a macrocyclic lactone and a semisynthetic derivative of nemadectin . Moxidectin is widely used as a parasiticide for the prevention and control of heartworm and intestinal worms . This compound is known for its potent antiparasitic properties and is used in various applications within the fields of veterinary medicine and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,4-Epoxy-moxidectin is synthesized from moxidectin through an acid-catalyzed oxidation process . The reaction involves the formation of an epoxy group at the 3,4-position of the moxidectin molecule. The reaction conditions typically include the use of an acid catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes as described above. The process involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity. The product is then purified using chromatographic techniques to remove any impurities and ensure the quality of the final compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Epoxy-moxidectin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for understanding the stability and reactivity of the compound.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride can be used to reduce the epoxy group to form corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of various substituted derivatives.
Major Products Formed:
Oxidation: this compound is the primary product formed from the oxidation of moxidectin.
Reduction: The reduction of this compound can lead to the formation of 3,4-dihydroxy-moxidectin.
Substitution: Substituted derivatives of this compound can be formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
3,4-Epoxy-moxidectin has a wide range of applications in scientific research, including:
Mécanisme D'action
3,4-Epoxy-moxidectin exerts its effects by selectively binding to the parasite’s gamma-aminobutyric acid (GABA) and glutamate-gated chloride ion channels . These channels are crucial for the function of invertebrate nerve and muscle cells. By binding to these channels, this compound disrupts the normal functioning of the parasite’s nervous system, leading to paralysis and death of the parasite .
Comparaison Avec Des Composés Similaires
Moxidectin: The parent compound of 3,4-Epoxy-moxidectin, used as a broad-spectrum antiparasitic agent.
Ivermectin: Another macrocyclic lactone with similar antiparasitic properties, commonly used in veterinary and human medicine.
Abamectin: A derivative of avermectin, used as an insecticide and antiparasitic agent.
Uniqueness of this compound: this compound is unique due to its specific structural modification at the 3,4-position, which enhances its antiparasitic activity and stability compared to its parent compound, moxidectin . This modification allows for more effective binding to the target ion channels, making it a potent antiparasitic agent.
Propriétés
Formule moléculaire |
C37H53NO9 |
|---|---|
Poids moléculaire |
655.8 g/mol |
Nom IUPAC |
(1R,4S,4'Z,5'S,6R,6'S,10E,13R,14E,16E,20R,21S,22S,24R,25S)-21,25-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19,23-tetraoxapentacyclo[15.7.1.14,8.020,25.022,24]hexacosa-10,14,16-triene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C37H53NO9/c1-20(2)14-23(5)30-24(6)28(38-42-8)18-36(46-30)17-27-16-26(45-36)13-12-22(4)15-21(3)10-9-11-25-19-43-33-31(39)35(7)32(47-35)29(34(40)44-27)37(25,33)41/h9-12,14,20-21,24,26-27,29-33,39,41H,13,15-19H2,1-8H3/b10-9+,22-12+,23-14+,25-11+,38-28-/t21-,24-,26?,27-,29-,30+,31-,32+,33+,35-,36-,37+/m0/s1 |
Clé InChI |
NRMIMVNNJHFYQY-ZGEKGCJISA-N |
SMILES isomérique |
C[C@@H]\1C/C(=C/CC2C[C@@H](C[C@@]3(O2)C/C(=N/OC)/[C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)OC(=O)[C@@H]4[C@@H]5[C@@](O5)([C@H]([C@@H]6[C@]4(/C(=C/C=C1)/CO6)O)O)C)/C |
SMILES canonique |
CC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C5C(O5)(C(C6C4(C(=CC=C1)CO6)O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


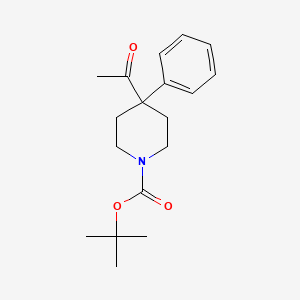
![(Z)-7-(2-azido-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B13842421.png)

![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxy-3-methylbutanoyl)oxy-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxy-3-methylbutanoyl)oxy-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13842428.png)
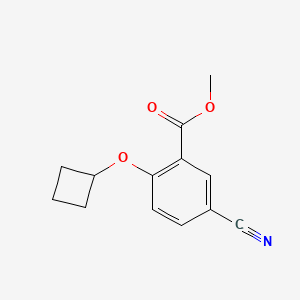
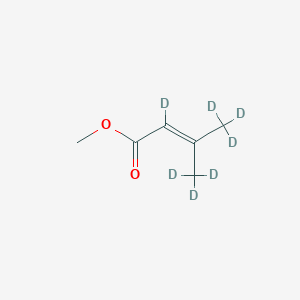

![2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxy-N-methylanilino)methyl]pyrido[2,3-D]pyrimidine](/img/structure/B13842458.png)

